![molecular formula C15H14ClNO3 B2671546 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 355121-12-9](/img/structure/B2671546.png)
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol
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Description
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol is a useful research compound. Its molecular formula is C15H14ClNO3 and its molecular weight is 291.73. The purity is usually 95%.
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Biological Activity
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a methoxy group and a chloro substituent on the aromatic rings. The synthesis typically involves condensation reactions between appropriate aldehydes and amines, often utilizing various catalysts to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
PC-3 (Prostate Cancer) | 12.8 | G1 phase cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In particular, it demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
- Interaction with DNA : Studies suggest that it may intercalate with DNA, disrupting replication processes.
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study 1 : A study on its effects on MCF-7 cells reported a dose-dependent increase in apoptosis markers such as caspase-3 activation.
- Case Study 2 : In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor size compared to control groups.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-6-11(8-12(13)16)17-9-10-4-3-5-14(20-2)15(10)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKHHWLDYCDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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